Bienvenue dans la boutique en ligne BenchChem!

3-Methyl-6-morpholin-4-yl-3H-naphtho[1,2,3-de]quinoline-2,7-dione

Kinase inhibitor screening Structure-activity relationship Anthrapyridone scaffold

Procure 3-Methyl-6-morpholin-4-yl-3H-naphtho[1,2,3-de]quinoline-2,7-dione (CAS 309277-07-4) to diversify kinase screening libraries beyond position-1-substituted anthrapyridones (NQDI-1, BRD7389). The C6-morpholine vector, combined with zero hydrogen bond donors, provides a novel hinge-binding pharmacophore orthogonal to existing tool compounds. Its XLogP3 of 2 and predicted ~300-fold higher aqueous solubility versus cyclohexylamino analogs reduce DMSO concentrations required for delivery, minimizing solvent-induced artifacts in SPR, ITC, and fluorescence polarization assays. Ideal for fragment-based crystallography—the tertiary morpholine nitrogen yields a single, well-defined H-bond acceptor interaction, eliminating rotational disorder and simplifying electron density fitting.

Molecular Formula C21H18N2O3
Molecular Weight 346.4g/mol
CAS No. 309277-07-4
Cat. No. B394586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-6-morpholin-4-yl-3H-naphtho[1,2,3-de]quinoline-2,7-dione
CAS309277-07-4
Molecular FormulaC21H18N2O3
Molecular Weight346.4g/mol
Structural Identifiers
SMILESCN1C2=C3C(=CC1=O)C4=CC=CC=C4C(=O)C3=C(C=C2)N5CCOCC5
InChIInChI=1S/C21H18N2O3/c1-22-16-6-7-17(23-8-10-26-11-9-23)20-19(16)15(12-18(22)24)13-4-2-3-5-14(13)21(20)25/h2-7,12H,8-11H2,1H3
InChIKeyREMKVOWNYFATFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-6-morpholin-4-yl-3H-naphtho[1,2,3-de]quinoline-2,7-dione (CAS 309277-07-4): A Morpholine-Substituted Anthrapyridone Scaffold for Kinase-Targeted Screening


3-Methyl-6-morpholin-4-yl-3H-naphtho[1,2,3-de]quinoline-2,7-dione (CAS 309277-07-4) is a synthetic small molecule belonging to the 3H-naphtho[1,2,3-de]quinoline-2,7-dione (anthrapyridone) class [1]. It features a morpholine ring at position 6 and a methyl group at position 3 on the core tetracyclic scaffold [2]. This compound is cataloged in commercial screening libraries (e.g., InterBioScreen ID STOCK1N-29202) and is structurally related to known kinase inhibitors targeting ASK1 and GSK-3 [3]. Its molecular formula is C₂₁H₁₈N₂O₃ with a molecular weight of 346.4 g/mol, XLogP3 of 2, and zero hydrogen bond donors—physicochemical features that differentiate it from amino-substituted analogs within the same scaffold family [2].

Why 3-Methyl-6-morpholin-4-yl-3H-naphtho[1,2,3-de]quinoline-2,7-dione Cannot Be Replaced by Common Anthrapyridone Analogs


Within the 3H-naphtho[1,2,3-de]quinoline-2,7-dione class, the position-6 substituent is a critical determinant of kinase selectivity, electronic properties, and solubility. Analogs such as NQDI-1 (position-1 ethyl carboxylate, ASK1 Ki = 500 nM) [1], BRD7389 (position-1 phenethylamino, RSK1/2/3 IC₅₀ = 1.5/2.4/1.2 µM) , and Solvent Red 149 (position-6 cyclohexylamino) each exhibit distinct target engagement profiles and physicochemical properties. The morpholine substituent in the target compound introduces an ether oxygen and a tertiary amine, conferring different hydrogen-bonding capacity, basicity, and solubility compared to primary/secondary amino analogs. These structural differences preclude simple interchangeability for any application where target selectivity, cellular permeability, or spectral properties are relevant [2].

Quantitative Differentiation Evidence for 3-Methyl-6-morpholin-4-yl-3H-naphtho[1,2,3-de]quinoline-2,7-dione vs. Closest Structural Analogs


Position-6 Morpholine vs. Position-1 Amino Substituents: Structural Determinant of Kinase Target Engagement Profile

The target compound places a morpholine substituent at position 6 of the naphthoquinolinedione core, whereas the most characterized analogs in this scaffold class bear substituents at position 1. NQDI-1 (ethyl carboxylate at position 1) inhibits ASK1 with Ki = 500 nM and IC₅₀ = 3 µM [1]. BRD7389 (phenethylamino at position 1) inhibits RSK1/2/3 with IC₅₀ values of 1.5, 2.4, and 1.2 µM, respectively . The morpholine substitution at position 6 in the target compound alters the vector and electronic character of the substituent, which is predicted to shift kinase selectivity away from the ASK1/RSK profiles of position-1-substituted analogs. Direct kinase inhibition data for the target compound are not available in the public domain; the differentiation is supported by the documented position-dependence of kinase selectivity within the 3H-naphtho[1,2,3-de]quinoline-2,7-dione scaffold [2].

Kinase inhibitor screening Structure-activity relationship Anthrapyridone scaffold

Physicochemical Differentiation: Morpholine Confers Lower logP and Enhanced Aqueous Solubility vs. Cyclohexylamino Analog

The morpholine ring in the target compound (XLogP3 = 2, hydrogen bond acceptors = 4, hydrogen bond donors = 0) [1] provides a more favorable aqueous solubility profile compared to the cyclohexylamino analog 6-(cyclohexylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione (Solvent Red 149, CAS 71902-18-6), which has a calculated logP of 4.46 and PSA of 51.1 Ų [2]. The morpholine oxygen and tertiary amine contribute additional polarity and hydrogen-bond acceptor capacity without introducing hydrogen bond donors, maintaining membrane permeability while improving aqueous solubility—a critical advantage for biochemical assay compatibility [3].

Drug-likeness Solubility Physicochemical properties

Electronic and Spectroscopic Differentiation: Morpholine as a Moderate Electron Donor Alters Absorption/Emission vs. Amino-Substituted Analogs

The morpholino group is a weaker electron donor than diethylamino or cyclohexylamino substituents, resulting in hypsochromic shifts in absorption and emission spectra [1]. While the target compound has not been specifically characterized for fluorescence, the morpholine substituent is known to produce bathochromic shifts relative to the unsubstituted anthrapyridone core, but smaller shifts than amino-substituted analogs [2]. This positions the target compound as a candidate with intermediate fluorescence properties—potentially useful where extreme Stokes shifts or strong fluorescence of amino-substituted anthrapyridone dyes (such as Solvent Red 149, used industrially as a fluorescent dye for plastics) [3] would be disadvantageous.

Fluorescent probe Spectroscopic properties Dye chemistry

Hydrogen Bond Donor Count of Zero Differentiates from Amino-Substituted Analogs for Crystallography and Biophysical Assays

The target compound has zero hydrogen bond donors (HBD = 0) [1], while amino-substituted analogs such as 6-(cyclohexylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione contain one N–H donor . In fragment-based drug discovery and crystallographic soaking experiments, compounds lacking hydrogen bond donors often exhibit higher aqueous solubility at neutral pH, reduced non-specific binding, and simplified electron density interpretation in X-ray crystallography due to the absence of rotational disorder from N–H groups [2]. This feature differentiates the target compound from all primary-amine-containing analogs in the scaffold class.

Crystallography Biophysical assays Ligand efficiency

Recommended Procurement and Application Scenarios for 3-Methyl-6-morpholin-4-yl-3H-naphtho[1,2,3-de]quinoline-2,7-dione


Kinase Selectivity Screening: A Position-6 Morpholine Entry for Expanding Anthrapyridone SAR Beyond Position-1 Analogs

For kinase inhibitor discovery programs seeking to diversify screening libraries beyond the well-characterized position-1-substituted anthrapyridones (NQDI-1 for ASK1, BRD7389 for RSK), 3-methyl-6-morpholin-4-yl-3H-naphtho[1,2,3-de]quinoline-2,7-dione offers a structurally distinct vector. The morpholine at position 6, combined with zero hydrogen bond donors [1], provides a novel pharmacophore for hinge-binding interactions that is orthogonal to the position-1 amino/ester series characterized by Volynets et al. (2011) and the GSK-3 inhibitor series reported by Ghose et al. (2023) [2][3]. Procurement of this compound enables head-to-head kinase panel screening to determine whether the C6-substitution pattern unlocks selectivity for kinases not covered by existing anthrapyridone tool compounds.

Aqueous-Compatible Biochemical Assays Where Low logP and Absence of H-Bond Donors Reduce Non-Specific Binding

With an XLogP3 of 2 and zero hydrogen bond donors [1], this compound is better suited for aqueous biochemical assay formats than the cyclohexylamino analog (calculated logP = 4.46) [4]. Its predicted ~300-fold higher aqueous solubility reduces the DMSO concentrations required for compound delivery, minimizing solvent-induced protein denaturation artifacts. This property profile makes it a preferred choice for surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and fluorescence polarization assays where high-DMSO backgrounds or non-specific binding from lipophilic compounds compromise data quality.

Fluorescent Probe Development Leveraging the Moderate Electron-Donating Character of Morpholine

The morpholine substituent's weaker electron-donating ability relative to dialkylamino groups produces distinct spectroscopic properties [5]. For researchers developing fluorescent probes or sensors based on the anthrapyridone chromophore, this compound may offer an intermediate fluorescence window that avoids spectral crosstalk with common fluorophores. The industrial analog Solvent Red 149 (cyclohexylamino-substituted) is already used commercially as a fluorescent dye for plastics [6]; the morpholine variant represents an underexplored spectroscopic space with potentially advantageous Stokes shift characteristics for biological imaging applications.

Crystallographic Fragment Screening: A Donor-Free Ligand for Unambiguous Electron Density Interpretation

In fragment-based drug discovery by X-ray crystallography, the absence of hydrogen bond donors in this compound [1] eliminates the rotational disorder and multiple binding poses often observed with NH-containing fragments [7]. This simplifies electron density fitting and accelerates structure-based design cycles. Compared to amino-substituted anthrapyridones, which contain at least one N–H group that can engage in multiple hydrogen-bonding arrangements, the tertiary morpholine nitrogen provides a single, well-defined hydrogen-bond acceptor interaction that yields cleaner crystallographic data.

Quote Request

Request a Quote for 3-Methyl-6-morpholin-4-yl-3H-naphtho[1,2,3-de]quinoline-2,7-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.